

Spectroscopic Profile of 4-Butoxybenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Butoxybenzohydrazide**

Cat. No.: **B1331719**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Butoxybenzohydrazide**, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a combination of predicted data based on the analysis of structurally related compounds and established spectroscopic principles.

Molecular Structure

4-Butoxybenzohydrazide

- Molecular Formula: C₁₁H₁₆N₂O₂
- Molecular Weight: 208.26 g/mol
- Structure:

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **4-Butoxybenzohydrazide**. These values are derived from spectral data of analogous compounds, including 4-butoxybenzoic acid, 4-butoxybenzaldehyde, and other benzohydrazide derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (assumed) Frequency: 400 MHz (typical)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.70	d	2H	Ar-H (ortho to C=O)
~6.90	d	2H	Ar-H (ortho to O-Bu)
~4.50	br s	2H	-NH ₂
~4.00	t	2H	-O-CH ₂ -
~1.75	m	2H	-O-CH ₂ -CH ₂ -
~1.50	m	2H	-CH ₂ -CH ₃
~0.98	t	3H	-CH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (assumed) Frequency: 100 MHz (typical)

Chemical Shift (δ , ppm)	Assignment
~167.0	C=O (Amide)
~162.5	Ar-C (para to C=O)
~129.0	Ar-CH (ortho to C=O)
~124.0	Ar-C (ipso to C=O)
~114.5	Ar-CH (ortho to O-Bu)
~68.0	-O-CH ₂ -
~31.0	-O-CH ₂ -CH ₂ -
~19.2	-CH ₂ -CH ₃
~13.8	-CH ₃

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3400	Strong, Broad	N-H stretching (asymmetric and symmetric)
3030-3100	Medium	Aromatic C-H stretching
2870-2960	Medium-Strong	Aliphatic C-H stretching
~1640	Strong	C=O stretching (Amide I)
~1610, ~1580, ~1510	Medium-Strong	Aromatic C=C stretching
~1250	Strong	Aryl-O-C stretching (asymmetric)
~1030	Medium	Aryl-O-C stretching (symmetric)

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Possible Fragment
208	Moderate	$[M]^+$
177	Moderate	$[M - NHNH_2]^+$
151	High	$[C_7H_5O_2]^+$ (p-hydroxybenzoyl cation)
121	High	$[C_7H_5O]^+$ (benzoyl cation)
93	Moderate	$[C_6H_5O]^+$
57	High	$[C_4H_9]^+$ (butyl cation)

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of **4-Butoxybenzohydrazide**, adapted from procedures for similar compounds.

Synthesis of 4-Butoxybenzohydrazide

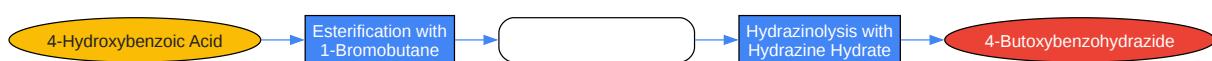
This synthesis is a two-step process starting from 4-hydroxybenzoic acid.

Step 1: Synthesis of Ethyl 4-Butoxybenzoate

- To a solution of 4-hydroxybenzoic acid in a suitable solvent (e.g., ethanol), add an excess of 1-bromobutane and a base such as potassium carbonate.
- Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- After cooling, filter the reaction mixture to remove the inorganic salts.
- Evaporate the solvent under reduced pressure.
- The resulting crude ethyl 4-butoxybenzoate can be purified by distillation or chromatography.

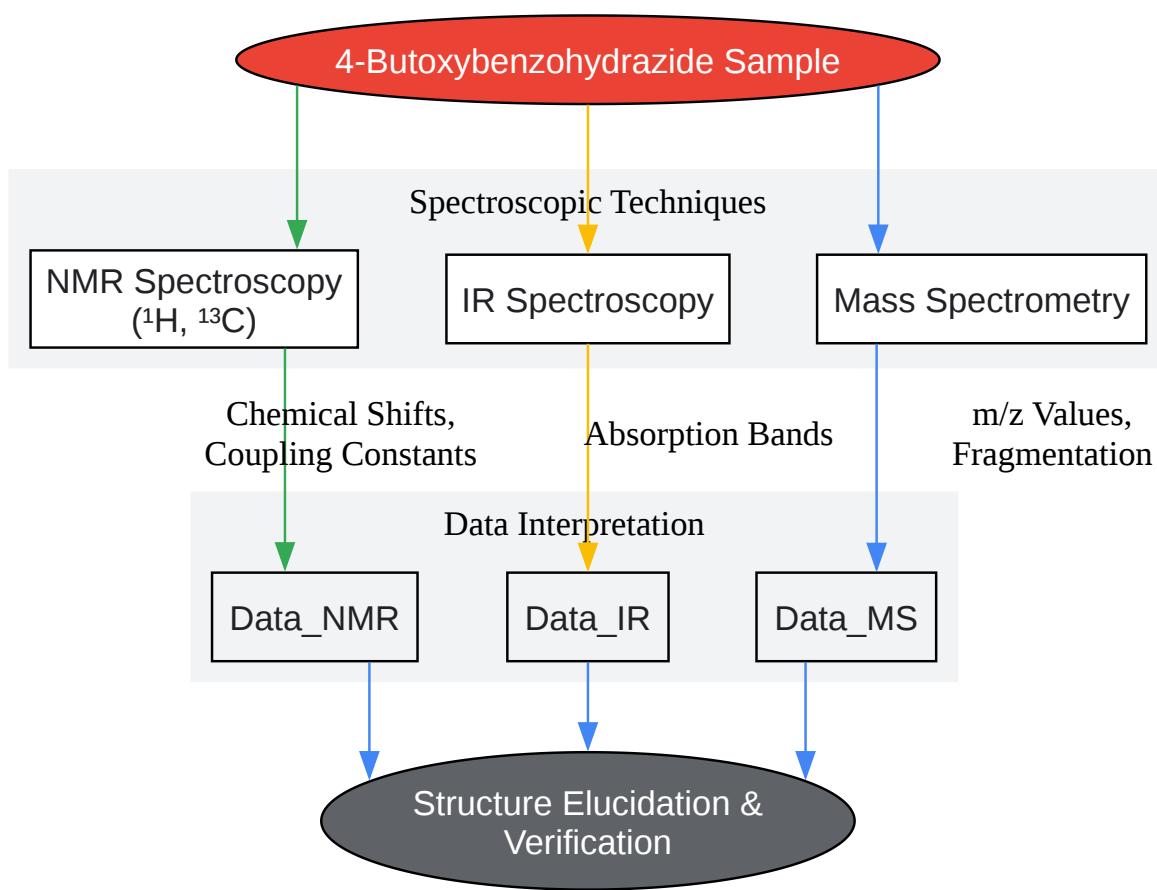
Step 2: Synthesis of 4-Butoxybenzohydrazide

- Dissolve ethyl 4-butoxybenzoate in ethanol.


- Add an excess of hydrazine hydrate to the solution.
- Reflux the mixture for several hours. The product, **4-Butoxybenzohydrazide**, will precipitate out of the solution upon cooling.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. The sample is dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.
- Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe or through a gas chromatograph.


Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the synthesis and analysis of **4-Butoxybenzohydrazide**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **4-Butoxybenzohydrazide**.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Butoxybenzohydrazide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1331719#spectroscopic-data-nmr-ir-mass-of-4-butoxybenzohydrazide\]](https://www.benchchem.com/product/b1331719#spectroscopic-data-nmr-ir-mass-of-4-butoxybenzohydrazide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com